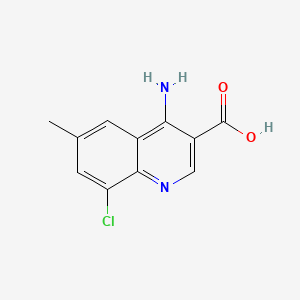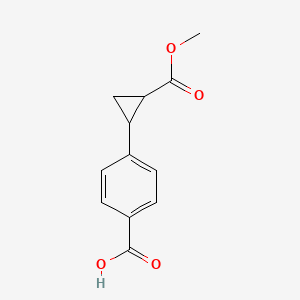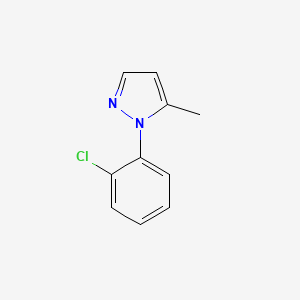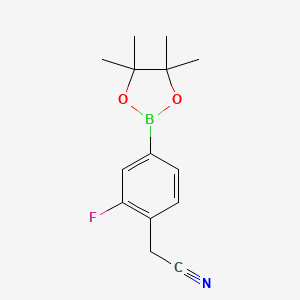
2-(2-Fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)acétonitrile
Vue d'ensemble
Description
“2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a complex organic compound . It is related to boric acid ester intermediates with benzene rings . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The compound can be obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of the compound has been analyzed using both X-ray diffraction and density functional theory (DFT) . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
The compound is an important boric acid derivative and has been used in various chemical reactions . It has applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.08 . More detailed physical and chemical properties are not available in the retrieved resources.
Applications De Recherche Scientifique
Synthèse et analyse de la structure cristalline
Ce composé est synthétisé par une réaction de substitution en deux étapes . Sa structure est confirmée par spectroscopie RMN, MS et diffraction des rayons X sur monocristal . La structure moléculaire optimisée par DFT est cohérente avec les structures cristallines déterminées par diffraction des rayons X sur monocristal .
Étude par théorie de la fonctionnelle de la densité (DFT)
La DFT est appliquée pour calculer plus en détail la structure moléculaire et la comparer aux valeurs de rayons X . Le potentiel électrostatique moléculaire et les orbitales moléculaires frontières du composé sont ensuite étudiés par DFT, révélant certaines propriétés physiques et chimiques particulières du composé .
Dérivé de l'acide borique
Ce composé est un dérivé important de l'acide borique . Les composés de l'ester pinacolique de l'acide borique sont des intermédiaires de réaction importants qui ont de nombreuses applications dans les réactions de couplage carbone-carbone et de couplage carbone-hétéroatome .
Activité biologique et effets pharmacologiques
En raison de leur structure unique, ils présentent une bonne activité biologique et des effets pharmacologiques . Ils ont été largement utilisés en thérapie de capture des neutrons par le bore et dans les polymères de transport de médicaments à rétroaction pour le traitement du cancer .
Réaction de Suzuki
L'acide arylboronique est économique et facile à obtenir, et il est stable à l'eau et à l'air. Il est l'un des nucléophiles importants dans la réaction de Suzuki et a un large éventail d'applications
Mécanisme D'action
Safety and Hazards
The compound should be handled with care. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. If inhaled: Remove person to fresh air and keep comfortable for breathing. If on skin: Wash with plenty of water .
Propriétés
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFMDYCIEJEGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716699 | |
| Record name | [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220219-61-3 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)
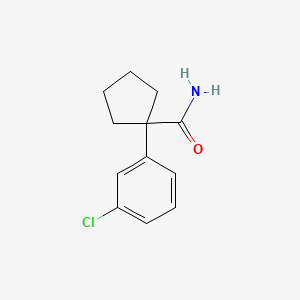
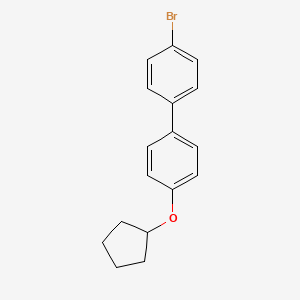


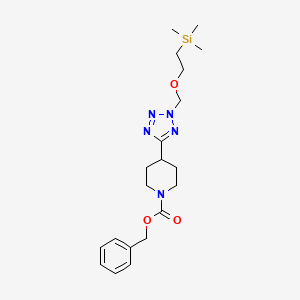
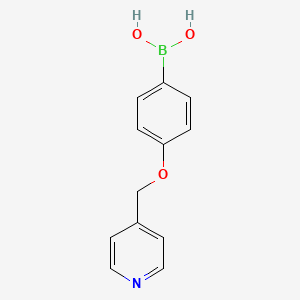
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
